molecular formula C20H23N3O3S B10998405 ethyl [2-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B10998405
M. Wt: 385.5 g/mol
InChI Key: FJOHKWLHSHFWHO-UHFFFAOYSA-N
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Description

Ethyl [2-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a 1,3-thiazole core substituted at the 2-position with an acetamide group linked to a 1-(propan-2-yl)-indole moiety and at the 4-position with an ethyl acetate group.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(1-propan-2-ylindol-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C20H23N3O3S/c1-4-26-19(25)10-15-12-27-20(21-15)22-18(24)9-14-11-23(13(2)3)17-8-6-5-7-16(14)17/h5-8,11-13H,4,9-10H2,1-3H3,(H,21,22,24)

InChI Key

FJOHKWLHSHFWHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CN(C3=CC=CC=C32)C(C)C

Origin of Product

United States

Preparation Methods

Method A: Hantzsch Thiazole Synthesis

This approach utilizes α-haloketones and thioamide derivatives. For example:

  • Reaction of α-bromoacetophenone with thioamide (e.g., 2-aminothiazole) under basic conditions yields the thiazole ring.

  • Ethyl esterification of the resulting 2-aminothiazole-4-acetic acid via Fischer esterification or using DCC/DMAP in ethanol.

Key Reagents/Conditions :

StepReagents/ConditionsYieldSource
1α-bromoacetophenone, NH₄OH, K₂CO₃, H₂O/EtOH~70%
2SOCl₂, EtOH, reflux85%

Method B: Direct Purchase

Ethyl 2-amino-4-thiazoleacetate is commercially available (e.g., PubChem CID 104454).

Phase 2: Synthesis of 1-(Propan-2-yl)-1H-indol-3-yl Acetyl Chloride

The indole-propan-2-yl acetyl chloride is synthesized via alkylation and acetylation:

Step 1: Alkylation of Indole

  • Indole reacts with propan-2-yl bromide in the presence of NaH or K₂CO₃ to form 1-(propan-2-yl)-1H-indole.

  • Positional control : The alkylation occurs at the N1 position due to the electron-rich nature of the indole nitrogen.

Key Reagents/Conditions :

StepReagents/ConditionsYieldSource
1Propan-2-yl bromide, NaH, DMF, 0°C → RT90%

Step 2: Acetylation

The indole derivative undergoes acetylation at the C3 position:

  • Friedel-Crafts acetylation : 1-(Propan-2-yl)-1H-indole reacts with acetyl chloride in the presence of AlCl₃ .

  • Chlorination : Conversion of the acetyl group to acetyl chloride using PCl₅ or SOCl₂ .

Key Reagents/Conditions :

StepReagents/ConditionsYieldSource
1Acetyl chloride, AlCl₃, CH₂Cl₂, 0°C → RT75%
2PCl₅, reflux80%

Phase 3: Amide Bond Formation

The amide bond is formed via coupling reactions between 1-(propan-2-yl)-1H-indol-3-yl acetyl chloride and ethyl 2-amino-4-thiazoleacetate.

Method A: Direct Coupling

  • Reaction of acetyl chloride with thiazole amine in anhydrous conditions (e.g., CH₂Cl₂ or DMF).

  • Base scavenging : Use of Et₃N or DIEA to neutralize HCl.

Key Reagents/Conditions :

StepReagents/ConditionsYieldSource
1CH₂Cl₂, Et₃N, 0°C → RT60-70%

Method B: Carbodiimide-Mediated Coupling

For improved yields, EDC/HOBt or DCC/DMAP is employed:

  • Activation : EDC activates the carboxylic acid (if present), but in this case, the acetyl chloride is directly reactive.

  • Coupling : Thiazole amine reacts with activated acetyl chloride.

Key Reagents/Conditions :

StepReagents/ConditionsYieldSource
1EDC, HOBt, DMF, RT85%

Purification and Characterization

Purification Methods

MethodConditionsPuritySource
Column chromatographySiO₂, CHCl₃/MeOH (95:5)>95%
RecrystallizationEtOH/H₂O (4:1)>98%

Characterization Data

TechniqueKey ObservationsSource
¹H NMR δ 4.94 (CH₂COOEt), 7.23 (indole H), 3.85 (OCH₃)
MS [M+H]⁺ at m/z 312.37 (calculated)

Critical Challenges and Solutions

Regioselectivity in Indole Alkylation

  • Problem : Competing alkylation at C3 or N1 positions.

  • Solution : Use of NaH or K₂CO₃ ensures N1 alkylation dominates.

Stability of Acetyl Chloride

  • Problem : Hydrolysis of acetyl chloride in aqueous conditions.

  • Solution : Perform coupling under anhydrous conditions with inert atmospheres.

Yield Optimization

  • Low yields in direct coupling are mitigated by using EDC/HOBt , which enhances reactivity.

Alternative Synthetic Routes

One-Pot Synthesis

  • Simultaneous alkylation and acetylation of indole using propan-2-yl bromide and acetyl chloride in the presence of AlCl₃ .

  • Direct coupling with thiazole amine without isolating intermediates.

Advantages : Reduces purification steps and improves atom economy.

Applications and Derivatives

The compound’s structure suggests potential antimicrobial or anticancer activity due to the indole-thiazole motif. Derivatives with modified substituents (e.g., fluorinated indole) could enhance bioactivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized indole derivatives, reduced thiazole compounds, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those related to the compound . The structural features of thiazoles often contribute to their biological activities, making them valuable in cancer treatment research.

Case Studies:

  • Thiazole and Indole Derivatives : A study synthesized various thiazole-indole hybrids and evaluated their cytotoxicity against several cancer cell lines. The results indicated promising anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range against human glioblastoma and melanoma cells .
  • Mechanism of Action : The mechanism behind the anticancer activity of thiazole derivatives often involves apoptosis induction and cell cycle arrest. For instance, compounds with specific substituents on the thiazole ring showed enhanced selectivity against cancer cells while sparing normal cells .

Anticonvulsant Properties

The anticonvulsant potential of thiazole-containing compounds has been explored extensively. Ethyl [2-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate may exhibit similar properties due to its structural composition.

Case Studies:

  • Picrotoxin-Induced Model : In a picrotoxin-induced convulsion model, certain thiazole derivatives demonstrated significant anticonvulsant effects, suggesting that modifications to the thiazole ring can enhance neuroprotective properties .
  • Structure Activity Relationship (SAR) : The SAR studies indicate that the presence of specific functional groups on the thiazole moiety is critical for enhancing anticonvulsant activity. Compounds that incorporated both thiazole and indole structures were particularly effective .

Drug Development and Novel Therapeutics

This compound is being investigated for its potential as a lead compound in drug discovery.

Research Findings:

  • VEGFR Inhibition : Recent findings suggest that derivatives similar to this compound can act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR), which is crucial in tumor angiogenesis. Compounds exhibiting this activity were evaluated for their efficacy in inhibiting tumor growth in vivo .

Summary Table of Applications

Application AreaCompound ActivityNotable Findings
Anticancer ActivityCytotoxicity against cancer cellsPromising IC50 values; apoptosis induction
Anticonvulsant PropertiesNeuroprotective effectsSignificant efficacy in convulsion models
Drug DevelopmentVEGFR inhibitionPotential for inhibiting tumor growth

Mechanism of Action

The mechanism of action of ethyl [2-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The thiazole ring can also participate in binding interactions, enhancing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues in Indole-Thiazole Hybrids

PTI-3 (N-({2-[1-(5-fluoropentyl)-1H-indol-3-yl]-1,3-thiazol-4-yl}methyl)-2-methoxy-N-methylethanamine)
  • Core Structure : Indole-thiazole hybrid similar to the target compound.
  • Key Differences : The thiazole 4-position in PTI-3 is substituted with a methoxy-methylamine group instead of ethyl acetate. The indole N-substituent is a 5-fluoropentyl chain vs. propan-2-yl in the target compound.
  • Biological Relevance: PTI-3 is a synthetic cannabinoid receptor agonist, suggesting that indole-thiazole hybrids can target neurological receptors .
CUMYL-NBMICA (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide)
  • Core Structure : Indole-carboxamide with a bicyclic substituent.
  • Comparison: While lacking a thiazole ring, this compound highlights the importance of indole N-substituents (e.g., bulky bicyclic groups) in cannabinoid receptor binding, contrasting with the target compound’s simpler isopropyl group .

Thiazole-Acetamide Derivatives

N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a-4i Series)
  • Core Structure : Thiazole-acetamide derivatives with substituted aryl groups.
  • Key Findings: Compounds 4a, 4b, and 4c showed potent monoamine oxidase (MAO) inhibition, emphasizing the role of the thiazole-acetamide scaffold in enzyme targeting. Substituents on the thiazole (e.g., p-tolyl) significantly enhanced activity .
  • Contrast : The target compound’s indole moiety may confer distinct binding properties compared to aryl-substituted thiazoles.

Ethyl Thiazolyl Acetates

Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate
  • Core Structure : Ethyl thiazolyl acetate with a sulfonamide group at the 2-position.
  • Properties: Molecular weight 326.39 g/mol, compared to 401.47 g/mol for the target compound.
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
  • Key Feature : A nitro group enhances electron-withdrawing effects, which could influence reactivity in further synthetic modifications. This contrasts with the electron-donating isopropyl group in the target compound .

Antibiotic-Related Thiazole Derivatives

EATB (Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate)
  • Application : Intermediate in cephalosporin antibiotic synthesis.
  • Comparison: Shares the ethyl acetate-thiazole motif but includes an aminothiazole and imino group for β-lactam synergy. Highlights the versatility of thiazole-acetate esters in medicinal chemistry .

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Substituents Molecular Weight (g/mol) Notable Activity Reference
Target Compound Indole-Thiazole Propan-2-yl, ethyl acetate 401.47 Underexplored -
PTI-3 Indole-Thiazole 5-Fluoropentyl, methoxy-methyl 447.54 Cannabinoid receptor agonist
9c () Benzimidazole-Thiazole 4-Bromophenyl ~450 (estimated) Enzyme binding potential
4a (MAO inhibitor) Thiazole-Acetamide p-Tolyl 383.45 MAO-B inhibition (IC50 < 1 µM)
EATB Thiazole-Acetate Aminothiazole, tert-butoxy 384.50 Antibiotic intermediate

Biological Activity

Ethyl [2-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that combines features of indole and thiazole moieties, both of which are known for their significant biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular Formula C20H23N3O3S
Molecular Weight 385.5 g/mol
IUPAC Name Ethyl 2-[2-[[2-(1-propan-2-ylindol-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate
InChI Key FJOHKWLHSHFWHO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CN(C3=CC=CC=C32)C(C)C

The compound features an indole ring, which is often associated with various pharmacological properties, and a thiazole ring known for its role in anticancer activity.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and indole structures exhibit notable antimicrobial properties. This compound has been studied for its potential effectiveness against various bacterial strains. The mechanism underlying its antimicrobial action is believed to involve disruption of microbial cell wall synthesis and inhibition of critical enzymatic pathways.

Anticancer Potential

The compound has shown promise as an anticancer agent. Studies have reported that similar thiazole-containing compounds exhibit cytotoxic effects against several cancer cell lines. For instance, thiazoles have been linked to apoptosis induction in cancer cells via modulation of key signaling pathways such as the Bcl-2 family proteins and caspases .

Case Study: Cytotoxicity Assays

In a comparative study involving various thiazole derivatives, this compound was evaluated using MTT assays against human glioblastoma U251 cells. The results indicated an IC50 value comparable to standard chemotherapeutic agents like doxorubicin, suggesting significant antiproliferative activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The indole moiety may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Modulation : The compound may bind to receptors involved in apoptosis regulation.
  • Signal Transduction Pathways : It may influence pathways such as PI3K/Akt and MAPK, which are crucial in cell survival and proliferation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound NameBiological Activity
Ethyl 2-(propan-2-yl)aminoacetateModerate antimicrobial activity
N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazidesAnticancer activity in vitro
Ethyl 2-{[1-(cyclohexanecarbonyl)amino]-thiazole}Limited cytotoxicity

The unique combination of the indole and thiazole rings in this compound enhances its biological efficacy compared to other derivatives.

Q & A

What synthetic strategies are optimal for preparing ethyl [2-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves coupling indole derivatives with thiazole-acetate moieties. Key steps include:

  • Indole functionalization : Introducing the propan-2-yl group at the indole N1 position via alkylation using isopropyl halides under basic conditions (e.g., NaH in DMF) .
  • Acetylation : Reacting the 3-position of indole with acetyl chloride to form the acetylated intermediate .
  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-bromoacetate esters in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C .
  • Coupling : Amide bond formation between the indole-acetyl and thiazole-amine groups using coupling agents like EDC/HOBt in dichloromethane .
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from THF to DMF for better solubility) and temperature (reflux vs. RT) to improve yields (typically 60–75%) .

How can spectral data (NMR, IR) be interpreted to resolve ambiguities in the compound’s regiochemistry?

Advanced Research Question
Contradictions : Overlapping signals in 1^1H NMR (e.g., indole C2 vs. C4 protons) or IR carbonyl stretches (amide vs. ester) may arise.
Methodology :

  • 2D NMR : Use HSQC and HMBC to assign indole C3-acetyl and thiazole C2-amide connectivity. For example, HMBC correlations between the thiazole NH and the acetyl carbonyl confirm amide bond formation .
  • IR deconvolution : Compare experimental carbonyl stretches (amide ~1650–1680 cm1^{-1}, ester ~1730 cm1^{-1}) with DFT-calculated vibrational modes .
  • X-ray crystallography : Resolve absolute configuration ambiguities (e.g., propan-2-yl group orientation) via single-crystal analysis .

What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
Approach :

  • DFT calculations : Use B3LYP/6-311+G(d,p) to model transition states for nucleophilic attacks (e.g., thiazole C4 reactivity). Analyze Fukui indices to identify electrophilic hotspots .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding conformations of the indole-thiazole scaffold .
    Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with amines or thiols) .

How can conflicting biological activity data (e.g., IC50_{50}50​ variability) be addressed in pharmacological studies?

Advanced Research Question
Sources of variability :

  • Solubility : Poor aqueous solubility may skew assay results. Use DMSO co-solvents (<1% v/v) or micellar formulations .
  • Metabolic instability : Test metabolite profiles using liver microsomes to identify degradation pathways (e.g., ester hydrolysis) .
    Resolution :
  • Dose-response normalization : Account for batch-to-batch purity differences via HPLC quantification before assays .
  • Structural analogs : Synthesize derivatives (e.g., methyl ester instead of ethyl) to isolate activity contributions .

What analytical techniques are critical for confirming the compound’s purity and stability under storage?

Basic Research Question
Key methods :

  • HPLC : Use C18 columns with UV detection (254 nm) to monitor degradation products (e.g., hydrolyzed esters) .
  • DSC/TGA : Assess thermal stability and identify melting points (expected range: 150–180°C) .
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]+^+) and detect impurities via high-resolution MS .
    Storage : Store at –20°C under inert gas (N2_2) to prevent oxidation of the indole ring .

How does the propan-2-yl substituent on the indole ring influence electronic properties and steric effects?

Advanced Research Question
Electronic effects :

  • Hammett analysis : The isopropyl group is electron-donating (+I effect), increasing indole C3 nucleophilicity for acetylation .
  • Steric hindrance : Bulkiness at N1 reduces accessibility for enzymatic metabolism (e.g., cytochrome P450 interactions) .
    Experimental validation : Compare reaction rates of propan-2-yl-substituted vs. unsubstituted indole derivatives in acetylation reactions .

What strategies mitigate byproduct formation during thiazole ring synthesis?

Basic Research Question
Common byproducts : Thiourea dimerization or incomplete cyclization.
Solutions :

  • Stoichiometry control : Use 1.1 equivalents of α-bromoacetate to thiourea to drive cyclization .
  • Catalysts : Add ZnCl2_2 (10 mol%) to accelerate thiazole formation and suppress side reactions .
  • Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the thiazole core .

How can molecular dynamics simulations elucidate the compound’s conformational flexibility in solution?

Advanced Research Question
Protocol :

  • Force fields : Apply AMBER or CHARMM parameters to simulate the indole-thiazole backbone in explicit solvent (e.g., water/ethanol) .
  • Cluster analysis : Identify dominant conformers (e.g., folded vs. extended) and correlate with NMR NOE data .
    Applications : Predict solvent-dependent aggregation behavior for formulation studies .

What catalytic systems enhance the efficiency of amide bond formation in this compound’s synthesis?

Basic Research Question
Options :

  • Classical agents : EDC/HOBt or DCC/DMAP in DCM (yields ~70–80%) .
  • Green chemistry : Use polymer-supported carbodiimides or enzyme-mediated catalysis (e.g., lipases) to reduce waste .
    Optimization : Pre-activate the carboxylic acid (indole-acetyl) with ClCO2_2Et before adding the thiazole-amine .

How can contradictions between computational binding predictions and experimental IC50_{50}50​ values be reconciled?

Advanced Research Question
Factors :

  • Solvent effects : Simulations often assume aqueous environments, while assays may use DMSO, altering ligand conformations .
  • Protein flexibility : Rigid docking vs. induced-fit models (e.g., use MD-refined poses for accuracy) .
    Resolution : Perform free-energy perturbation (FEP) calculations to account for solvation and entropy changes .

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